

Rocastine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Rocastine**, a potent and selective histamine H1-receptor antagonist. This document consolidates key data, including its chemical properties, pharmacological profile, and relevant experimental methodologies, to support further research and development.

Core Compound Information

Rocastine is a second-generation antihistamine characterized by its rapid onset of action and non-sedating properties.[1][2]

Property	Value	Source
IUPAC Name	2-[2-(dimethylamino)ethyl]-4- methyl-2,3-dihydropyrido[3,2-f] [1][3]oxazepine-5-thione	PubChem
CAS Number	91833-49-7	PubChem
Deprecated CAS Number	104609-87-2	PubChem
Molecular Formula	C13H19N3OS	PubChem
Molecular Weight	265.38 g/mol	PubChem



Pharmacological Profile

Rocastine functions as a selective and potent antagonist of the histamine H1 receptor.[1] Its high affinity for this receptor subtype underlies its efficacy in mitigating allergic responses. Notably, **Rocastine** exhibits a rapid onset of action, with protective effects observed as early as 15 minutes post-administration in preclinical models. Furthermore, it is classified as a non-sedating antihistamine, as it does not significantly cross the blood-brain barrier to cause drowsiness, a common side effect of first-generation antihistamines.

Preclinical studies in guinea pigs have demonstrated **Rocastine**'s potent antihistaminic effects. It has shown significant protection against both histamine-induced and antigen-induced collapse. The R-enantiomer of **Rocastine** has been identified as being substantially more potent than the S-enantiomer, highlighting the stereoselectivity of its interaction with the H1 receptor.

Mechanism of Action: H1-Receptor Antagonism

The primary mechanism of action for **Rocastine** is the competitive antagonism of the histamine H1 receptor. In an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a signaling cascade that leads to the characteristic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction. **Rocastine**, by blocking the H1 receptor, prevents histamine from binding and initiating this cascade, thereby alleviating allergic symptoms.



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Histamine H1 Receptor Signaling and Rocastine Inhibition.



Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antihistaminic activity of compounds like **Rocastine**.

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Methodology:

- Animal Model: Male Hartley guinea pigs are typically used.
- Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one
 week prior to the experiment.
- Drug Administration: Rocastine or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses and pretreatment times.
- Histamine Challenge: A lethal dose of histamine dihydrochloride, dissolved in saline, is administered via intraperitoneal injection.
- Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.
- Data Analysis: The protective dose 50 (PD50), the dose of the drug that protects 50% of the animals from lethality, is calculated.

[3H]-Mepyramine Binding Assay

This in vitro radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.

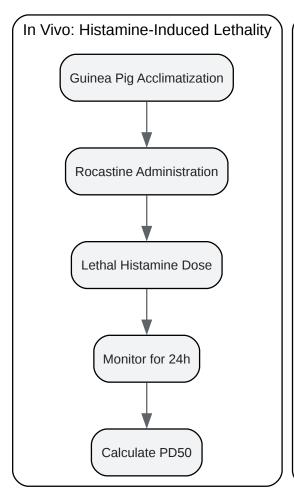
Methodology:

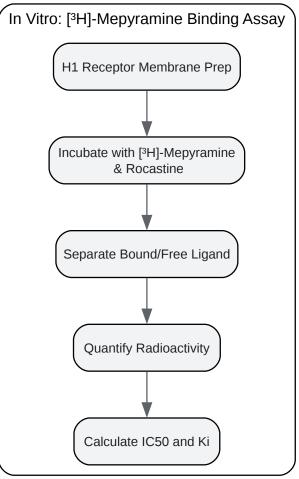
 Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig cerebellum or recombinant cell lines) are prepared by homogenization and



centrifugation.

- Incubation: A fixed concentration of [³H]-mepyramine (a radiolabeled H1 antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (**Rocastine**).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters, representing the bound [³H]-mepyramine, is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.







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Workflow for In Vivo and In Vitro Characterization.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **Rocastine** (2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione) could not be located in the searched resources. The synthesis of related oxazepine derivatives often involves the cyclization of appropriate precursors.

Conclusion

Rocastine is a promising second-generation antihistamine with a favorable pharmacological profile characterized by high potency, selectivity for the H1 receptor, rapid onset of action, and a non-sedating nature. The provided information on its chemical properties, mechanism of action, and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in further exploring its therapeutic potential.

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- To cite this document: BenchChem. [Rocastine: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679498#rocastine-cas-number-and-molecular-weight]

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